2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
Description
This compound features a 1,3-benzodioxole group linked to a 1,2,4-oxadiazole ring, a pyrrole moiety, and an N-methyl-N-(3-methylphenyl)acetamide side chain. The acetamide group is a common pharmacophore in drug design, often influencing solubility and target binding .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-5-3-6-17(11-15)26(2)21(28)13-27-10-4-7-18(27)23-24-22(25-31-23)16-8-9-19-20(12-16)30-14-29-19/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGJYIWOFKTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of a hydrazide with an appropriate nitrile under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and pyrrole rings with N-methyl-N-(3-methylphenyl)acetamide through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery and development. The oxadiazole and pyrrole components have been linked to various biological activities, including:
- Antimicrobial Activity: Compounds with oxadiazole rings have shown promise as antibacterial agents. A study on related oxadiazole derivatives revealed significant antibacterial properties against various pathogens .
- Anticancer Properties: Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation. The benzodioxole moiety may enhance the selectivity and potency of these compounds against cancer cells.
Neuropharmacology
Research into similar compounds has indicated potential neuroprotective effects. For example, derivatives of benzodioxoles have been studied for their ability to modulate neurotransmitter systems, suggesting that the compound may have implications in treating neurodegenerative diseases.
Material Science
The unique structural features of this compound may also lend themselves to applications in material science. The ability to form stable complexes could be exploited in:
- Organic Electronics: The compound's electronic properties may be suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Data Tables and Case Studies
To provide a clearer understanding of the compound's applications, the following tables summarize key findings from relevant studies:
Mechanism of Action
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3-Benzodioxole and Acetamide Moieties
N-(6-Methyl-2H-1,3-Benzodioxol-5-yl)Acetamide ()
- Structure : Simplifies the target compound by replacing the oxadiazole-pyrrole core with a methyl-substituted benzodioxole.
- Properties: Lower molecular weight (C₁₀H₁₁NO₃, ~209.2 g/mol) compared to the target compound, which likely exceeds 400 g/mol.
- Applications : Benzodioxole-acetamide hybrids are often explored for neurological activity (e.g., MAO inhibition).
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]Ethane-1-Sulfonamide ()
Analogues with Heterocyclic Cores
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide ()
- Structure : Features a benzisoxazole ring instead of oxadiazole-pyrrole.
- Synthesis : Prepared via condensation of hydroxylamine derivatives, with characterization by NMR (e.g., ClCH₂ singlet at 5.22 ppm) and IR (C=O stretch at 1611 cm⁻¹) .
2-(1,2-Benzisothiazol-3-Yloxy)-N-(3-Cyano-1-(Substituted-Phenyl)Pyrazol-5-yl)Acetamides ()
- Structure : Benzisothiazole linked to a pyrazole-acetamide group.
- Bioactivity : Demonstrated broad-spectrum antimicrobial activity against heterotrophic bacteria and Chlorella spp., with MIC values ranging from 0.5–8 µg/mL .
- Key Difference : The sulfur atom in benzisothiazole may confer redox-modulating properties absent in the target compound’s oxadiazole ring.
Pharmacokinetic and Spectral Comparisons
- Spectral Data :
Pharmacological Implications
- However, empirical data is lacking.
- Benzisothiazole Analogues : Highlight the importance of heterocyclic sulfur in antimicrobial potency, a feature absent in the target compound .
- Benzisoxazole Derivatives : Emphasize the role of halogenated groups (e.g., chloromethyl) in enhancing blood-brain barrier penetration .
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities. The IUPAC name highlights its intricate arrangement of functional groups:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole and benzodioxole moieties are believed to facilitate interactions with various enzymes and receptors, modulating biochemical pathways that can lead to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzodioxole compounds possess significant antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance, in vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity. In vitro tests using cancer cell lines have indicated that it can induce apoptosis (programmed cell death) via the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha production in LPS-stimulated macrophages by 40%. |
Q & A
Q. How to address low solubility in aqueous buffers for in vitro assays?
Q. What analytical techniques resolve ambiguities in stereochemistry?
- Methodology : Chiral HPLC with polysaccharide columns or X-ray crystallography (for single crystals). Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) provide complementary evidence for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
